Structural and Kinetic Dynamics of Cancer/Testis Antigen 1 (NY-ESO-1) Epitope Binding to HLA-A*02:01
Structural and Kinetic Dynamics of Cancer/Testis Antigen 1 (NY-ESO-1) Epitope Binding to HLA-A*02:01
Executive Summary
Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1, represents a premier target in the landscape of immuno-oncology due to its robust immunogenicity and highly restricted expression in normal tissues[1]. However, the successful development of T-cell receptor (TCR) engineered therapies and peptide vaccines relies entirely on the precise mapping of peptide-MHC (pMHC) restrictions.
A common point of structural inquiry in drug development involves the binding dynamics of the NY-ESO-1 (92-100) sequence to the highly prevalent HLA-A02:01 allele. This whitepaper deconstructs the structural biology of NY-ESO-1 epitope presentation. We establish the causality behind why the canonical HLA-A02:01 epitope is strictly located at residues 157-165 (SLLMWITQC)[2], while the 92-100 sequence (LAMPFATPM) is structurally incompatible with the HLA-A02:01 binding groove, being instead canonically restricted by HLA-C03:04 and HLA-B*35:01[3].
Structural Causality of HLA-A*02:01 Peptide Anchoring
The formation of a stable pMHC Class I complex is governed by the thermodynamic fit of peptide anchor residues into the polymorphic pockets of the HLA groove. For HLA-A*02:01, the structural prerequisites are rigid:
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B Pocket (Position 2 / P2): Requires a bulky, aliphatic, and highly hydrophobic side chain. Leucine (L) and Methionine (M) are optimal.
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F Pocket (Position Ω / P9): Requires a hydrophobic residue, predominantly Valine (V), Leucine (L), or Isoleucine (I).
Evaluating NY-ESO-1 (157-165) — SLLMWITQC The P2 residue is Leucine (L), which perfectly docks into the B pocket. The P9 residue is Cysteine (C). While not the classical Valine, the sulfhydryl group of Cysteine provides sufficient hydrophobic packing to stabilize the F pocket, resulting in a high-affinity complex[4]. (Note: In clinical vaccine formulations, this is often substituted with a C165V mutation—SLLMWITQV—to prevent oxidative dimerization and optimize F-pocket anchoring).
Evaluating NY-ESO-1 (92-100) — LAMPFATPM The P2 residue is Alanine (A). Alanine's short methyl side chain is insufficient to engage the deep hydrophobic core of the HLA-A02:01 B pocket, resulting in a severe loss of binding enthalpy. While the P9 Methionine (M) can act as a weak secondary anchor, it cannot rescue the catastrophic destabilization at P2. Consequently, LAMPFATPM exhibits steric incompatibility with HLA-A02:01 and is instead naturally presented by HLA-C*03:04, which readily accommodates Alanine at P2[3].
Quantitative Epitope Binding Profiles
To guide rational vaccine and TCR design, the quantitative binding affinities of NY-ESO-1 epitopes to HLA-A*02:01 are summarized below.
| Epitope | Sequence | Primary HLA Restriction | Anchor P2 | Anchor PΩ | HLA-A02:01 Binding Affinity (IC50) |
| NY-ESO-1 (157-165) | SLLMWITQC | HLA-A02:01 | Leu (L) | Cys (C) | High (< 50 nM) |
| NY-ESO-1 (157-165) V9 | SLLMWITQV | HLA-A02:01 | Leu (L) | Val (V) | Very High (< 10 nM) |
| NY-ESO-1 (92-100) | LAMPFATPM | HLA-C03:04 / B35:01 | Ala (A) | Met (M) | Non-binding (> 10,000 nM) |
| Influenza M1 (58-66) | GILGFVFTL | HLA-A02:01 | Ile (I) | Leu (L) | High (< 20 nM) [Control] |
Self-Validating Protocol: T2 Cell-Based HLA-A*02:01 Stabilization Assay
To empirically validate these structural predictions, application scientists utilize the T2 cell stabilization assay.
Causality of the Model: T2 cells are a human lymphoblastoid line with a deletion in the Transporter Associated with Antigen Processing (TAP) genes. Because they cannot transport endogenous peptides into the endoplasmic reticulum, their surface HLA-A*02:01 molecules are empty and thermally unstable, rapidly degrading at 37°C. The exogenous addition of a high-affinity peptide stabilizes the HLA complex, rescuing it from degradation and allowing it to accumulate on the cell surface. This accumulation is directly proportional to peptide binding affinity.
Self-Validating System Design: A robust protocol must differentiate between a true non-binder (like NY-ESO-1 92-100 on HLA-A*02:01) and an assay failure (e.g., dead cells, degraded antibodies). Therefore, this protocol incorporates an internal validation threshold using a known high-affinity viral epitope (Flu-M1).
Step-by-Step Methodology:
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Cell Preparation: Culture T2 cells in IMDM supplemented with 20% FBS. Prior to the assay, wash the cells twice in PBS and resuspend in serum-free AIM-V medium at a density of 1 × 10⁶ cells/mL. (Causality: Serum-free conditions prevent competitive binding from bovine serum peptides).
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Peptide Pulsing: In a 96-well U-bottom plate, aliquot 1 × 10⁵ T2 cells per well. Add synthesized peptides (NY-ESO-1 157-165, NY-ESO-1 92-100, and Influenza M1 58-66 as the positive control) to achieve a final concentration gradient (0.1 μM to 100 μM).
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Beta-2 Microglobulin Addition: Supplement all wells with 3 μg/mL of purified human β2-microglobulin to thermodynamically drive the folding of the trimeric pMHC complex. Incubate at 37°C, 5% CO₂ for 16 hours.
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Brefeldin A Blockade (Critical Step): Add Brefeldin A (10 μg/mL) for the final 2 hours of incubation. (Causality: Brefeldin A blocks the ER-to-Golgi transport of newly synthesized HLA molecules. This ensures that the flow cytometry readout reflects only the stabilization of existing surface molecules, eliminating background noise from de novo HLA synthesis).
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Staining and Acquisition: Wash cells with FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). Stain with FITC-conjugated anti-HLA-A2 monoclonal antibody (clone BB7.2) for 30 minutes at 4°C in the dark. Wash twice and acquire data on a flow cytometer.
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Data Analysis & Validation Threshold: Calculate the Fluorescence Index (FI) using the formula: FI = (MFI_peptide - MFI_vehicle) / MFI_vehicle.
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Validation Gate: The assay is only deemed valid if the Influenza M1 (58-66) positive control yields an FI ≥ 1.5 at 10 μM. If validated, the NY-ESO-1 92-100 peptide will demonstrate an FI < 0.2, empirically confirming its inability to bind HLA-A*02:01.
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Visualizing the Antigen Presentation Workflow
NY-ESO-1 Proteasomal Processing and HLA-A*02:01 Binding Dynamics
Conclusion & Translational Impact
The precise mapping of the NY-ESO-1 (92-100) epitope to HLA-C03:04—and its structural incompatibility with HLA-A02:01—highlights the necessity of rigorous pMHC affinity profiling in drug development. As the field advances toward bispecific T-cell engagers (TCEs) and TCR-T cell therapies, targeting the correct peptide-MHC interface is non-negotiable. Misattributing HLA restrictions leads to off-target toxicity or a complete lack of efficacy. By leveraging structurally informed, self-validating assays, researchers can confidently select optimal canonical epitopes—such as NY-ESO-1 (157-165) for HLA-A*02:01—to drive the next generation of precision immunotherapies.
References
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Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Tumor-infiltrating NY-ESO-1–specific CD8+ T cells are negatively regulated by LAG-3 and PD-1 in human ovarian cancer. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
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Differential presentation of a soluble exogenous tumor antigen, NY-ESO-1, by distinct human dendritic cell populations. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
- 1. Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tumor-infiltrating NY-ESO-1–specific CD8+ T cells are negatively regulated by LAG-3 and PD-1 in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
